ODZ10117 Exhibits Superior SH2 Domain Binding Affinity Compared to S3I-201 and STA-21 by Computational Docking
ODZ10117 achieved a Glide docking score of −6.17 kcal/mol against the SH2 domain of STAT3, compared to −5.87 kcal/mol for S3I-201 and −3.58 kcal/mol for STA-21, indicating stronger predicted binding [1]. ODZ10117 participates in hydrogen bond interactions with Lys591, Arg609, and Ser611, plus a halogen bond with Glu612 via its tri-chloromethyl group, whereas S3I-201 and STA-21 exhibit fewer and weaker interactions [1].
| Evidence Dimension | SH2 domain binding affinity (Glide docking score) |
|---|---|
| Target Compound Data | ODZ10117: −6.17 kcal/mol |
| Comparator Or Baseline | S3I-201: −5.87 kcal/mol; STA-21: −3.58 kcal/mol; Native tripeptide: −6.43 kcal/mol |
| Quantified Difference | ODZ10117 binding is 0.30 kcal/mol stronger than S3I-201 and 2.59 kcal/mol stronger than STA-21; comparable to native tripeptide (−6.43 kcal/mol) |
| Conditions | In silico docking using Glide module; STAT3 SH2 domain crystal structure (PDB: 1BG1) |
Why This Matters
Higher predicted binding affinity to the SH2 domain suggests that ODZ10117 achieves target engagement at lower concentrations, reducing the required dose and potentially improving the therapeutic window compared to legacy STAT3 inhibitors.
- [1] Kim BH, Lee H, Song Y, Park JS, Gadhe CG, Choi J, Lee CG, Pae AN, Kim S, Ye SK. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy. J Clin Med. 2019 Nov 2;8(11):1847. doi: 10.3390/jcm8111847. View Source
